molecular formula C20H25NO3 B305681 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate

2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate

Cat. No. B305681
M. Wt: 327.4 g/mol
InChI Key: GBWQKMPRRIDQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate, also known as ABOC, is a chemical compound that has been widely used in scientific research. ABOC is a derivative of adamantanecarboxylic acid and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has been widely used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids. 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has also been used as a substrate for studying the activity of enzymes such as esterases and amidases. In addition, 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has been used as a tool for studying the transport of drugs across cell membranes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate involves the formation of a covalent bond between the carbonyl group of 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate and the nucleophilic group of the target molecule. This covalent bond formation results in the formation of a stable adduct, which can be detected using various analytical techniques. The formation of the adduct can be used to study the binding of ligands to proteins and nucleic acids, as well as the activity of enzymes.
Biochemical and Physiological Effects
2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has also been shown to inhibit the activity of carboxylesterase, an enzyme that plays a key role in the metabolism of various drugs. In addition, 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has been shown to inhibit the uptake of dopamine, a neurotransmitter that plays a key role in reward-motivated behavior.

Advantages and Limitations for Lab Experiments

2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments. It is a fluorescent probe that can be easily detected using various analytical techniques. It is also a stable compound that can be stored for long periods of time. However, there are also some limitations to using 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate in lab experiments. It is a reactive compound that can form adducts with various nucleophilic groups, which can complicate the interpretation of the results. In addition, 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate is a relatively large molecule that may not be able to penetrate cell membranes, which can limit its use in studying intracellular processes.

Future Directions

There are several future directions for the use of 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate in scientific research. One direction is the development of new derivatives of 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate that have improved properties for studying specific biological processes. Another direction is the use of 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate in the development of new drugs that target specific enzymes or transporters. Finally, the use of 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate in the development of new diagnostic tools for detecting specific biomolecules in biological samples is also a promising area of research.
Conclusion
In conclusion, 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has been widely used in scientific research. It has been used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids, as well as the activity of enzymes. 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate has also been shown to have various biochemical and physiological effects. While there are some limitations to using 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate in lab experiments, there are also several future directions for its use in scientific research.

Synthesis Methods

2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate can be synthesized through a multistep reaction. The first step involves the reaction of 1-adamantanol with thionyl chloride to form the corresponding chloride. The second step involves the reaction of the chloride with benzylamine to form the benzylamide derivative. The third step involves the reaction of the benzylamide derivative with ethyl oxalyl chloride to form the oxoester derivative. The final step involves the reaction of the oxoester derivative with sodium methoxide to form 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate.

properties

Product Name

2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C20H25NO3/c22-18(21-12-14-4-2-1-3-5-14)13-24-19(23)20-9-15-6-16(10-20)8-17(7-15)11-20/h1-5,15-17H,6-13H2,(H,21,22)

InChI Key

GBWQKMPRRIDQJB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CC=C4

solubility

10.2 [ug/mL]

Origin of Product

United States

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